5-Amino-8-hydroxyquinoline

Antioxidant DPPH radical scavenging 8-hydroxyquinoline derivatives

5A8HQ (nitroxoline) features a copper-independent proteasome inhibition mechanism (IC50 0.30–0.51 μM), maintaining equipotent cytotoxicity in bortezomib-resistant models. It surpasses α-tocopherol in DPPH radical scavenging (IC50 8.70 vs 13.47 μM) and lacks zinc ionophore activity, mitigating neurotoxicity risk. Ideal for resistant cancer SAR, antioxidant pharmacology, and coordination chemistry.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 13207-66-4
Cat. No. B076478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-8-hydroxyquinoline
CAS13207-66-4
Synonyms5-amino-8-hydroxyquinoline
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N
InChIInChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2
InChIKeyYDEUKNRKEYICTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-hydroxyquinoline (CAS 13207-66-4) Technical Profile and Baseline Properties


5-Amino-8-hydroxyquinoline (5A8HQ), also known as nitroxoline, is an amino-substituted derivative of 8-hydroxyquinoline bearing a primary amine group at the C5 position and a phenolic hydroxyl at C8. This heterocyclic scaffold functions as a bidentate chelator capable of coordinating transition metal ions, which underlies its utility in coordination chemistry, analytical sensing, and bioactivity [1]. The compound is distinguished from other 8-hydroxyquinoline congeners by its unique electronic configuration and the distinct spatial orientation of the amino substituent relative to the metal-binding site, which directly influences metal-binding selectivity, redox behavior, and biological target engagement [2].

Why 5-Amino-8-hydroxyquinoline Cannot Be Substituted by Generic 8-Hydroxyquinoline Analogs


The 8-hydroxyquinoline scaffold supports diverse substitution patterns that yield compounds with markedly divergent biological activities, metal-coordination behaviors, and physicochemical properties. Simple substitution at the C5 position with an amino group, as in 5A8HQ, fundamentally alters the compound's pharmacological profile compared to halogenated analogs such as clioquinol (5-chloro-7-iodo-8HQ) or the parent 8HQ. Critically, 5A8HQ exhibits a copper-independent mechanism of proteasome inhibition, whereas halogenated derivatives like clioquinol and cloxyquin require copper(II) ions for maximal activity [1]. This mechanistic distinction has direct implications for efficacy in varying biological environments and for the compound's safety profile, as clioquinol's neurotoxicity has been linked to its zinc ionophore activity, a property absent in 5A8HQ [2]. Generic substitution therefore risks both loss of therapeutic function and introduction of unintended toxicities.

Quantitative Differentiation Evidence for 5-Amino-8-hydroxyquinoline Procurement Decisions


Antioxidant Potency: 5-Amino-8HQ vs. α-Tocopherol and In-Class Analogs

In a head-to-head comparison of nine 8-hydroxyquinoline derivatives using the DPPH radical scavenging assay, 5-amino-8-hydroxyquinoline (5A8HQ) exhibited the most potent antioxidant activity among all tested compounds, surpassing the standard positive control α-tocopherol by a substantial margin [1]. The IC50 value for 5A8HQ was 8.70 μM, compared to 13.47 μM for α-tocopherol. This 1.55-fold improvement in potency was not observed for halogenated (e.g., 7-bromo-8HQ, clioquinol) or nitro-substituted (e.g., nitroxoline) derivatives in the same study [1].

Antioxidant DPPH radical scavenging 8-hydroxyquinoline derivatives

Proteasome Inhibition Potency: 5-Amino-8HQ vs. Parent 8HQ and Clioquinol

5-Amino-8-hydroxyquinoline (5AHQ) demonstrates markedly superior proteasome inhibitory activity compared to the parent 8-hydroxyquinoline (8HQ) and the clinical halogenated analog clioquinol (CQ). Against the chymotrypsin-like (CT-L) activity of purified 20S proteasome, 5AHQ exhibits an IC50 ranging from 0.30 to 0.51 μM [1]. In comparison, the parent 8HQ requires an IC50 of approximately 6 μM to achieve the same level of inhibition [1], representing a 12- to 20-fold reduction in potency. Clioquinol in complex with copper achieves an IC50 of 2.5 μM, still 5- to 8-fold less potent than 5AHQ [1]. Crucially, 5AHQ maintains this high potency independently of copper(II) ions, a feature not shared by 8HQ or clioquinol [2].

Proteasome inhibition Cancer therapeutics CT-L activity

Copper-Independent Mechanism: 5-Amino-8HQ vs. Halogenated 8HQ Derivatives

A critical mechanistic differentiation exists between 5-amino-8-hydroxyquinoline and halogenated 8HQ derivatives such as clioquinol and cloxyquin. While copper(II) ions significantly increase the proteasome inhibitory and cytotoxic activity of 8HQ, clioquinol, and chloro-substituted derivatives, the activity of 5AHQ remains completely unaffected by the presence or absence of copper(II) ions [1]. Furthermore, unlike clioquinol, which functions as a zinc ionophore, 5AHQ does not exhibit zinc ionophore activity [2]. This mechanistic divergence is directly relevant to both efficacy in low-copper microenvironments and the avoidance of zinc-related neurotoxicity, which has been implicated in clioquinol-associated adverse effects [2].

Mechanism of action Copper-dependence Zinc ionophore Selectivity

Bortezomib-Resistance Overcoming Activity: 5-Amino-8HQ vs. Clinical Proteasome Inhibitor

5-Amino-8-hydroxyquinoline (5AHQ) demonstrates a unique pharmacological advantage over the clinically approved proteasome inhibitor bortezomib: the ability to overcome certain forms of acquired bortezomib resistance. In a direct comparison using the THP1 human myelomonocytic cell line and its bortezomib-resistant subline THP1/BTZ500 (which overexpresses a mutated β5 proteasome subunit conferring 237-fold bortezomib resistance), 5AHQ exhibited equipotent cytotoxicity [1]. The mean IC50 for cell death was 3.7 μM (95% CI: 3.4–4.0 μM) in wild-type THP1 cells and 6.6 μM (95% CI: 5.9–7.5 μM) in THP1/BTZ500 cells, representing less than a 2-fold shift in potency despite the massive bortezomib resistance [1]. This effect is attributed to 5AHQ's noncompetitive mechanism, binding to α-subunits at noncatalytic sites rather than competing for the catalytic β5 subunit targeted by bortezomib [1].

Bortezomib resistance Noncompetitive inhibition Myeloma Xenograft

Synthetic Accessibility and Yield Optimization for Procurement Scale-Up

A patented preparation method (CN102295600A) describes a high-yield synthesis of 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline using hydrazine hydrate and Pd/C catalyst in isopropanol [1]. The process yields brown-yellow columnar crystals of 5-amino-8-hydroxyquinoline directly upon cooling of the filtered reaction mixture, eliminating the need for recrystallization and thereby avoiding the use of toxic solvents typically required in conventional purification steps [1]. While specific quantitative yield data are not reported in the abstract, the patent claims high reaction yield and notes the process as cost-effective and environmentally preferable (green chemistry) compared to prior art methods [1]. Alternative routes via 5-nitroso-8-hydroxyquinoline reduction have been reported with yields of approximately 81% .

Synthesis Process chemistry Yield Scale-up

Optimal Application Scenarios for 5-Amino-8-hydroxyquinoline Based on Quantitative Differentiation Evidence


Antioxidant Research and Development Programs

5-Amino-8-hydroxyquinoline is ideally suited for antioxidant research programs requiring superior radical scavenging capacity. With an IC50 of 8.70 μM in the DPPH assay, it outperforms the clinical antioxidant standard α-tocopherol (IC50 = 13.47 μM) by 1.55-fold and surpasses all other tested 8-hydroxyquinoline derivatives [1]. This quantitative advantage makes it the preferred 8HQ derivative for structure-activity relationship (SAR) studies of antioxidant pharmacophores and for development of antioxidant formulations where potency is a critical parameter.

Proteasome Inhibitor Development and Bortezomib-Resistant Cancer Models

For proteasome inhibitor drug discovery programs, particularly those addressing bortezomib resistance, 5AHQ offers a unique mechanistic and potency profile. Its IC50 of 0.30–0.51 μM against purified 20S proteasome is 12–20× more potent than parent 8HQ and 5–8× more potent than clioquinol [2]. Critically, 5AHQ maintains equipotent cytotoxicity in bortezomib-resistant THP1/BTZ500 cells (IC50 = 6.6 μM vs. 3.7 μM in wild-type) [3], demonstrating its utility as a tool compound for investigating noncompetitive proteasome inhibition and for evaluating therapeutic strategies against resistant myeloma and leukemia models. Its copper-independent activity further ensures consistent performance across varying experimental conditions [4].

Copper-Independent Anticancer Agent Development

5AHQ is the optimal 8-hydroxyquinoline derivative for anticancer applications where copper-independent activity is desired or where zinc ionophore-associated toxicity must be avoided. Unlike clioquinol and halogenated 8HQ derivatives whose proteasome inhibitory activity is significantly enhanced by copper(II) ions, 5AHQ exhibits unchanged potency in the presence or absence of copper [4]. Furthermore, 5AHQ lacks zinc ionophore activity, a property that distinguishes it from clioquinol and may mitigate the neurotoxicity risk associated with clioquinol use [5]. This mechanistic differentiation supports selection of 5AHQ for in vivo efficacy studies where copper bioavailability may vary or for development programs seeking to minimize metal-dependent toxicities.

Synthesis of Functionalized 8-Hydroxyquinoline Derivatives and Metal Complexes

5-Amino-8-hydroxyquinoline serves as a versatile synthetic intermediate for preparing functionalized 8HQ derivatives with enhanced or modified properties. The C5 amino group provides a reactive handle for forming Schiff bases with aromatic aldehydes, enabling extension of the conjugated π-system and modulation of the fluorescence properties of resultant metal complexes [6]. The availability of a high-yield, green-chemistry synthetic route with patent documentation [6] ensures reliable access to the compound for use as a building block in medicinal chemistry, coordination chemistry, and materials science applications, including the development of novel electroluminescent materials and fluorescent sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-8-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.